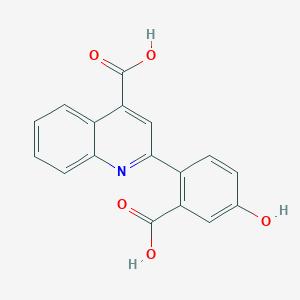
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H11NO5 and a molecular weight of 309.28 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . For instance, a few drops of concentrated sulfuric acid can be added to a solution of the precursor compound in methanol, followed by heating under reflux for an extended period .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
化学反応の分析
Types of Reactions
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with a catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .
科学的研究の応用
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as human tissue-nonspecific alkaline phosphatase, by binding to their active sites . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: Similar in structure but with different functional groups.
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid: Contains chlorine substituents, altering its chemical properties.
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid: Features an ethoxy group, impacting its reactivity and applications.
Uniqueness
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H11NO5 |
|---|---|
分子量 |
309.27 g/mol |
IUPAC名 |
2-(2-carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11NO5/c19-9-5-6-11(12(7-9)16(20)21)15-8-13(17(22)23)10-3-1-2-4-14(10)18-15/h1-8,19H,(H,20,21)(H,22,23) |
InChIキー |
LJYNLRGZOIPYKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


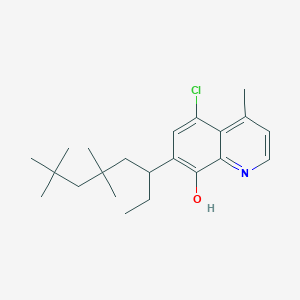

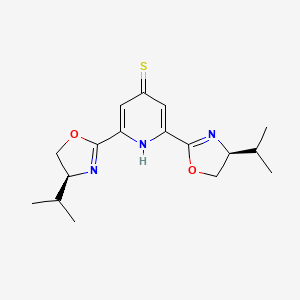
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-](/img/structure/B12877542.png)
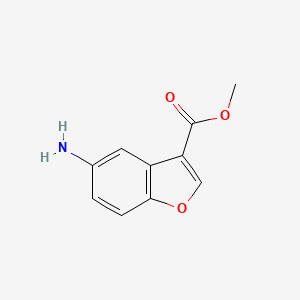
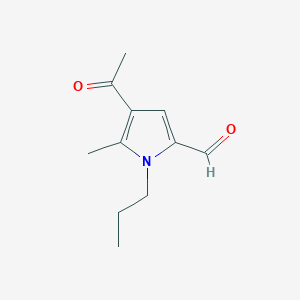






![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
